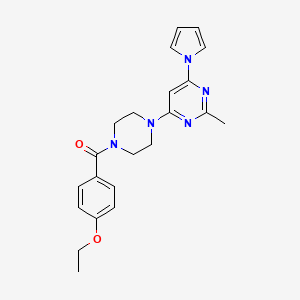
(4-ethoxyphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ethoxyphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-ethoxyphenyl)(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O |
| Molecular Weight | 320.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways, particularly those associated with cancer and neurological disorders.
Target Enzymes and Receptors
- Phosphoinositide 3-Kinase (PI3K) : The compound may inhibit PI3K activity, which is crucial in regulating cell growth and survival.
- Acetylcholinesterase : Potential inhibition may lead to increased acetylcholine levels, enhancing cognitive functions.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in cancer cells, preventing them from dividing.
- Induction of Apoptosis : Activation of apoptotic pathways has been confirmed via caspase activation assays.
Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that it can improve cognitive function in animal models by enhancing cholinergic neurotransmission.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics evaluated the cytotoxic effects of related pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.5 to 5 µM against various cancer types, suggesting a promising therapeutic index for further development .
Study 2: Neuroprotective Properties
Research conducted on a series of piperazine derivatives showed that they could significantly enhance cognitive performance in rodent models. The study highlighted a specific derivative that improved memory retention and learning capabilities, supporting the hypothesis that our compound may possess similar neuroprotective properties .
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-29-19-8-6-18(7-9-19)22(28)27-14-12-26(13-15-27)21-16-20(23-17(2)24-21)25-10-4-5-11-25/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQHEEMDHBIIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













